

Application Notes & Protocols: In Vitro Functional Assays for TIGIT Inhibitory Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pgltc*

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Introduction

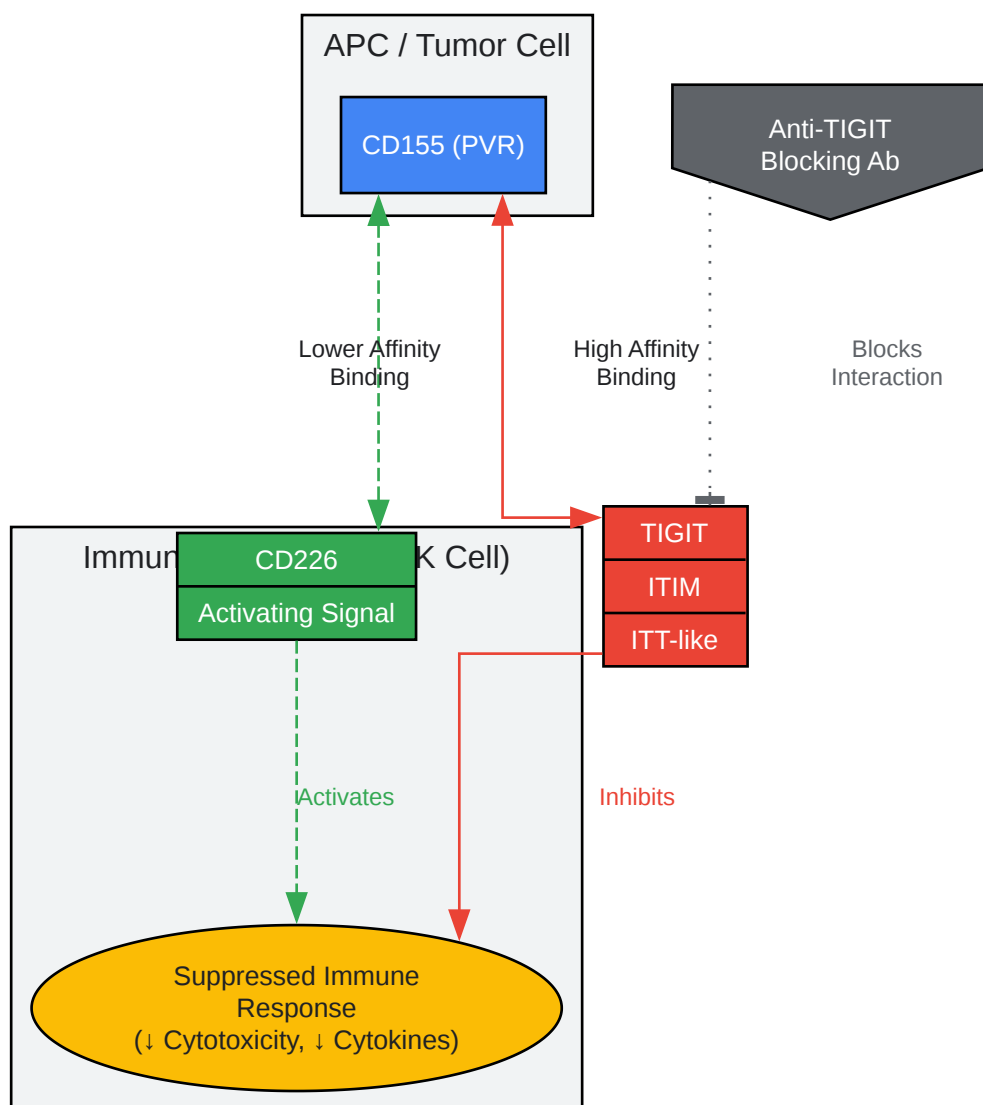
T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is a critical immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. [1][2][3] TIGIT plays a pivotal role in suppressing immune responses, thereby preventing autoimmunity but also enabling tumor cells to evade immune surveillance.[4][5] It interacts with high affinity with its primary ligand, CD155 (also known as the Poliovirus Receptor, PVR), which is often upregulated on tumor cells and antigen-presenting cells (APCs).[2][5][6]

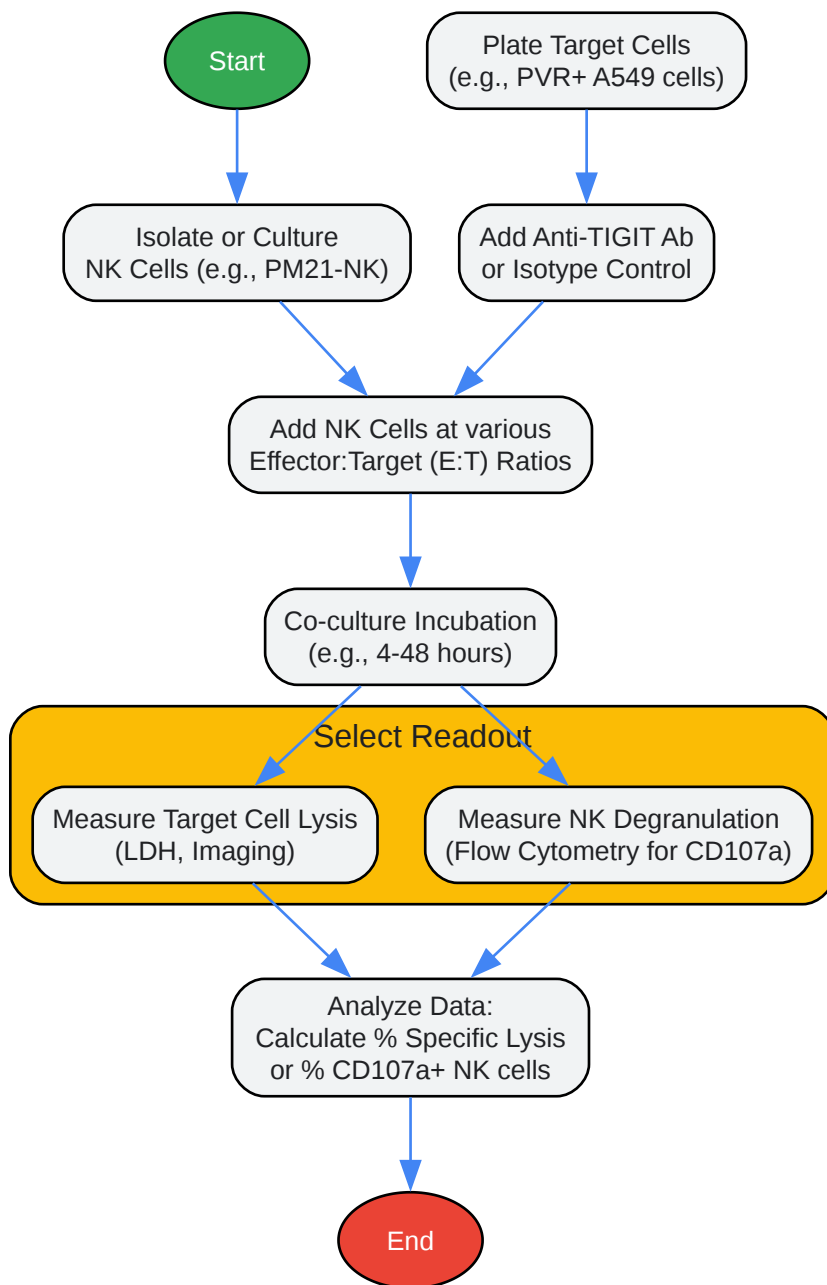
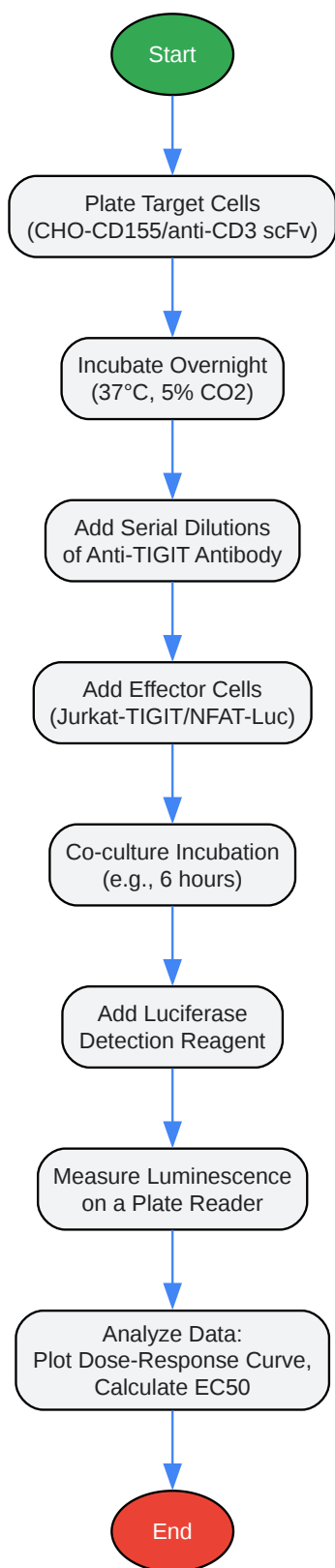
The TIGIT signaling pathway functions through multiple mechanisms. It directly transmits inhibitory signals into the immune cell via its Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and ITT-like motif.[7][8] Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155.[1][9][10] Since TIGIT has a higher affinity for CD155 than CD226, it can effectively outcompete CD226, leading to a dominant inhibitory signal that dampens T cell and NK cell activation, proliferation, and cytokine production.[1][5][6]

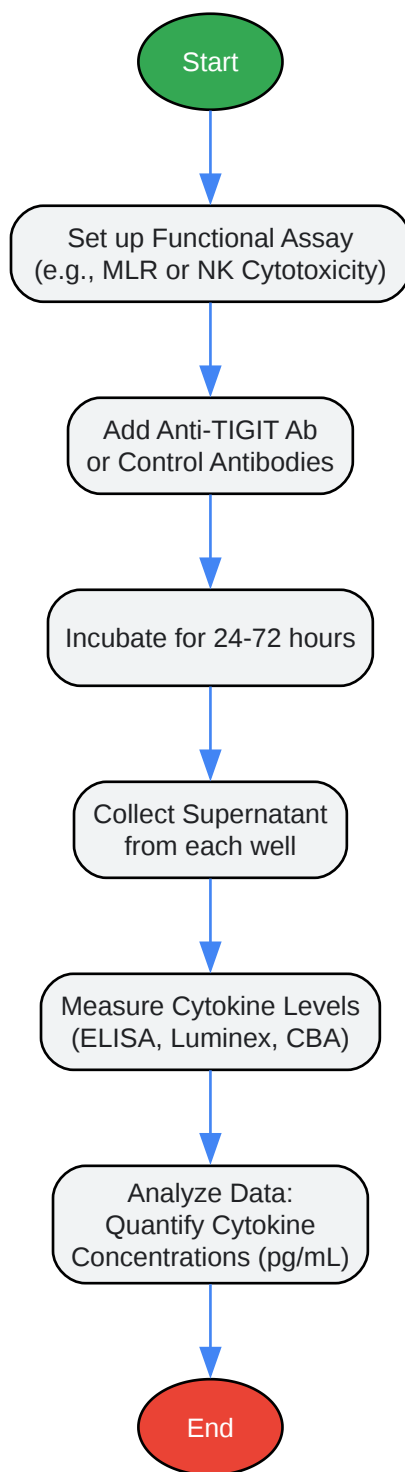
The development of therapeutic agents, such as monoclonal antibodies, that block the TIGIT/CD155 interaction is a promising strategy in cancer immunotherapy.[4][9][11] Evaluating the functional activity of these potential TIGIT inhibitors requires robust and reproducible in vitro assays. This document provides detailed protocols and application notes for key functional assays designed to characterize the inhibitory activity of TIGIT and assess the potency of blocking antibodies.

TIGIT Signaling Pathway

The interaction between TIGIT and its ligand CD155 initiates a cascade of inhibitory signals. This pathway is a key target for immunotherapy, aiming to block this interaction and restore the anti-tumor activity of T cells and NK cells. The diagram below illustrates the competitive relationship between the inhibitory TIGIT receptor and the activating CD226 receptor.







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- To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Functional Assays for TIGIT Inhibitory Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#in-vitro-functional-assays-for-tigit-inhibitory-activity]

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